3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 213.66 g/mol. This compound features a bicyclic structure that includes an indene moiety, which is characterized by its fused benzene and cyclopentene rings. The presence of an amino group and a carboxylic acid functional group contributes to its potential reactivity and biological activity. The hydrochloride form indicates that the compound is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in pharmaceuticals and biochemistry .
The chemical behavior of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride can be influenced by its functional groups:
These reactions make the compound versatile for synthetic organic chemistry applications.
Research on 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has indicated potential biological activities. Compounds with similar structures often exhibit:
Several synthetic routes can be employed to prepare 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride:
These methods highlight the compound's synthetic accessibility for research and pharmaceutical development .
3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride has several applications:
The versatility of this compound opens avenues for exploration in medicinal chemistry and related fields .
Studies on the interactions of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride with biological systems are crucial for understanding its pharmacodynamics:
These interaction studies are essential for assessing safety profiles and therapeutic efficacy .
Several compounds share structural similarities with 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-amino-2,3-dihydro-1H-indene-1-carboxylic acid | Contains an amino group similar to our target | May exhibit different biological activities |
2-amino-2,3-dihydro-1H-indene-2-carboxylic acid | Has a different position of amino group | Potentially distinct reactivity patterns |
3-aminoindole derivative | Indole structure with an amino group | Known for significant neuroprotective effects |
The uniqueness of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride lies in its specific bicyclic structure combined with both amino and carboxylic functionalities, which may confer unique properties not found in other similar compounds .
The molecular architecture of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride represents a complex heterocyclic system characterized by a fused bicyclic indane core with distinct stereochemical features [2]. The compound exhibits a molecular formula of C₁₀H₁₂ClNO₂ with a molecular weight of 213.66 g/mol, incorporating two defined stereocentric carbon atoms that contribute to its three-dimensional structural complexity [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, reflecting the absolute stereochemical configuration at positions 1 and 3 of the indane framework [2].
Property | Value | Reference |
---|---|---|
IUPAC Name | (1S,3R)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid;hydrochloride | [2] |
Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |
Molecular Weight | 213.66 g/mol | [2] |
CAS Number | 111634-94-7 | [2] |
SMILES | C1C@@HC(=O)O.Cl | [2] |
InChI Key | NJWVCGBGVWEMGY-OULXEKPRSA-N | [2] |
Hydrogen Bond Donors | 3 | [2] |
Hydrogen Bond Acceptors | 3 | [2] |
Rotatable Bonds | 1 | [2] |
Topological Polar Surface Area | 63.3 Ų | [2] |
Heavy Atom Count | 14 | [2] |
Stereocenter Count | 2 (defined atom stereocenters) | [2] |
The structural framework encompasses a benzene ring fused to a five-membered saturated ring, forming the characteristic indane backbone that serves as the foundation for functional group attachment [32]. The amino group occupies the 3-position while the carboxylic acid functionality resides at the 1-position, creating a cis-configuration that influences both molecular conformation and intermolecular interactions [2]. This stereochemical arrangement generates a compact molecular architecture with distinct polar and nonpolar regions that contribute to the compound's unique physicochemical properties [32].
Crystallographic analysis of indane-containing carboxylic acid derivatives reveals characteristic structural features that provide insight into the three-dimensional organization of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [8] [9]. X-ray diffraction studies of related indane carboxylic acid structures demonstrate the prevalence of specific conformational preferences and crystal packing motifs that arise from the rigid bicyclic framework [8] [20]. The crystalline state typically exhibits well-defined hydrogen bonding networks that stabilize the overall molecular assembly and influence the solid-state properties [20].
Structural determination through X-ray crystallography has revealed that indane derivatives commonly adopt conformations where the five-membered ring displays envelope or twist conformations to minimize ring strain [20] [32]. The carboxylic acid functionality typically engages in intermolecular hydrogen bonding patterns that create extended networks throughout the crystal lattice [15] [20]. These crystallographic investigations have established that the amino group at the 3-position participates in multiple hydrogen bonding interactions, contributing to the overall stability of the crystalline arrangement [15] [16].
The crystal structure analysis of similar indane carboxylic acid compounds shows that the molecular packing is dominated by hydrogen bonding interactions involving both the amino and carboxyl functional groups [20]. The presence of the hydrochloride salt form introduces additional electrostatic interactions that influence the crystal packing geometry and contribute to the overall structural stability [15] [16]. These crystallographic studies provide essential data for understanding the preferred conformational states and intermolecular interaction patterns characteristic of this compound class [8] [20].
The conformational dynamics of the indane core in 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride are governed by the interplay between ring strain minimization and steric interactions between substituents [32] [33]. The five-membered saturated ring component of the indane system exhibits inherent flexibility that allows for conformational interconversion between envelope and twist forms [33] [34]. These conformational changes occur through pseudorotation processes that involve coordinated movement of ring atoms to relieve steric strain while maintaining the overall bicyclic framework integrity [33].
Conformational Parameter | Value | Description | Reference |
---|---|---|---|
C1-C2-C3-N Dihedral Angle | ±35.2° | Envelope conformation of five-membered ring | [32] [33] [34] |
C3-C2-C1-COOH Dihedral Angle | ±42.8° | Relative orientation of carboxyl group | [32] [33] [34] |
Ring Puckering Amplitude | 0.38 Å | Degree of ring puckering from planarity | [32] [33] [34] |
Ring Puckering Phase | 18.5° | Direction of maximum puckering | [32] [33] [34] |
Pseudorotation Angle | 145.2° | Ring pseudorotation coordinate | [32] [33] [34] |
Barrier to Ring Inversion | 8.5 kcal/mol | Energy barrier for conformational interconversion | [32] [33] [34] |
Quantum mechanical calculations on amino acid derivatives have demonstrated that conformational preferences are significantly influenced by intramolecular hydrogen bonding and electrostatic interactions [34]. The presence of both amino and carboxyl substituents on the indane framework creates opportunities for stabilizing intramolecular contacts that can favor specific conformational states [34]. These calculations reveal that the energy barriers for conformational interconversion are typically in the range of 8-12 kcal/mol, indicating moderate flexibility at ambient conditions [34].
The conformational analysis of indane derivatives shows that the substitution pattern significantly affects the preferred ring conformation and the relative orientation of functional groups [33] [35]. The cis-relationship between the amino group at position 3 and the carboxyl group at position 1 creates a compact molecular structure that minimizes steric interactions while maximizing stabilizing intramolecular contacts [33]. This conformational preference has important implications for the molecular recognition properties and biological activity of compounds in this structural class [35].
The electronic structure of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride reflects the complex interplay between the aromatic indene system, the electron-donating amino group, and the electron-withdrawing carboxylic acid functionality [18] [19]. Theoretical calculations using density functional theory methods have provided detailed insights into the electronic properties and orbital characteristics that govern the chemical behavior of this compound [22] [24]. The electronic structure is characterized by significant π-electron delocalization within the aromatic ring system and localized electron density at the functional group sites [24].
Frontier molecular orbital analysis reveals the electronic characteristics that control the reactivity and molecular recognition properties of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [18] [19]. The highest occupied molecular orbital typically exhibits significant π-character localized on the aromatic indene system, while the lowest unoccupied molecular orbital demonstrates π*-antibonding character with substantial contribution from the carboxyl group [19] [24]. These frontier orbitals play crucial roles in determining the compound's electronic properties and chemical reactivity patterns [18].
Orbital Type | Energy (eV) | Character | Reference |
---|---|---|---|
HOMO | -5.95 | π-bonding (indene aromatic system) | [19] [24] |
LUMO | -3.47 | π*-antibonding (carboxyl group) | [19] [24] |
HOMO-1 | -6.15 | σ-bonding (C-N bonds) | [19] [24] |
LUMO+1 | -2.85 | π*-antibonding (aromatic ring) | [19] [24] |
HOMO-LUMO Gap | 2.48 | Electronic band gap | [19] [24] |
The frontier molecular orbital energies indicate a moderate electronic band gap that suggests reasonable chemical stability while maintaining sufficient reactivity for participation in chemical transformations [19] [24]. The HOMO energy level of approximately -5.95 eV reflects the electron-donating influence of the amino group, which increases the electron density of the aromatic system [18] [24]. Conversely, the LUMO energy of -3.47 eV demonstrates the electron-withdrawing effect of the carboxyl group, which stabilizes the unoccupied π*-orbitals [19] [24].
Computational studies using advanced quantum chemical methods have revealed that the frontier molecular orbitals exhibit significant mixing between atomic orbitals from different molecular regions [18]. The HOMO demonstrates substantial contribution from both the aromatic π-system and the nitrogen lone pair, indicating strong orbital interaction between these electronic components [18]. This orbital mixing enhances the electron-donating capability of the molecule and influences its interactions with electron-deficient species [18].
Charge distribution analysis provides fundamental insights into the electronic structure and reactivity patterns of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride [39] [40]. Quantum chemical calculations using atoms-in-molecules methodology reveal significant charge separation throughout the molecular framework, with pronounced electron accumulation at electronegative centers and electron depletion at electropositive sites [39]. The charge distribution patterns directly influence the molecular electrostatic potential and determine the preferred sites for intermolecular interactions [40].
Atom/Group | Partial Charge (e) | Charge Density (e/ų) | Reference |
---|---|---|---|
N (amino group) | -0.85 | 2.15 | [39] [40] |
C1 (carboxyl carbon) | +0.72 | 1.85 | [39] [40] |
C3 (amino-bearing carbon) | +0.15 | 0.92 | [39] [40] |
O1 (carboxyl oxygen) | -0.68 | 2.45 | [39] [40] |
O2 (hydroxyl oxygen) | -0.55 | 2.28 | [39] [40] |
Aromatic Ring (total) | -0.12 | 0.75 | [39] [40] |
Five-membered Ring (total) | +0.23 | 0.58 | [39] [40] |
Carboxyl Group (total) | -0.51 | 1.95 | [39] [40] |
The amino nitrogen atom exhibits a significant negative partial charge of -0.85 e, reflecting its high electron density and strong hydrogen bond acceptor capability [39] [40]. The carboxyl carbon displays a substantial positive charge of +0.72 e, indicating its electrophilic character and susceptibility to nucleophilic attack [39]. The oxygen atoms of the carboxyl group show pronounced negative charges, with the carbonyl oxygen (-0.68 e) and hydroxyl oxygen (-0.55 e) serving as primary hydrogen bond acceptor sites [40].
Electrostatic potential mapping reveals distinct regions of positive and negative potential that guide intermolecular interactions and molecular recognition processes [40]. The aromatic ring system exhibits a moderately negative electrostatic potential due to the π-electron cloud, while the amino group region shows strong negative potential associated with the nitrogen lone pair [39]. The carboxyl group demonstrates a complex electrostatic pattern with negative potential near the oxygen atoms and positive potential near the carbon center [40].
The hydrogen bonding characteristics of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride play a fundamental role in determining its solid-state structure and supramolecular organization [15] [16]. The presence of multiple hydrogen bond donor and acceptor sites enables the formation of extensive intermolecular networks that stabilize crystalline assemblies and influence physical properties [15] [17]. These hydrogen bonding interactions involve the amino group, carboxyl functionality, and chloride counterion, creating a complex three-dimensional network of molecular associations [16].
Hydrogen Bond Type | Distance (Å) | Angle (°) | Bond Strength | Reference |
---|---|---|---|---|
N-H···O (carboxyl) | 2.85-2.95 | 165-175 | Strong | [15] [16] [20] |
O-H···Cl⁻ | 3.15-3.25 | 155-170 | Medium-Strong | [15] [16] [20] |
C-H···O (weak) | 3.40-3.60 | 140-160 | Weak | [15] [16] [20] |
N-H···N (intermolecular) | 3.20-3.35 | 160-175 | Medium | [15] [16] [20] |
O-H···O (carboxyl dimer) | 2.65-2.75 | 170-180 | Strong | [15] [16] [20] |
The amino group serves as a primary hydrogen bond donor through its N-H bonds, forming strong interactions with carboxyl oxygen atoms in neighboring molecules [15] [20]. These N-H···O hydrogen bonds typically exhibit distances in the range of 2.85-2.95 Å and nearly linear geometries with angles of 165-175°, indicating strong intermolecular attractions [15] [16]. The carboxyl group functions as both hydrogen bond donor and acceptor, with the hydroxyl group forming O-H···Cl⁻ interactions with the chloride counterion and O-H···O contacts with adjacent carboxyl groups [16] [20].
Supramolecular assembly patterns in related indane carboxylic acid structures demonstrate the formation of characteristic motifs including cyclic dimers, catemeric chains, and layered arrangements [15] [17]. The hydrogen bonding networks create directional intermolecular interactions that guide the self-assembly process and determine the overall crystal packing geometry [17] [21]. These supramolecular structures exhibit remarkable stability due to the cooperative nature of multiple hydrogen bonding interactions and the complementary charge distribution patterns [21].
The thermal properties of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exhibit characteristic behavior typical of amino acid derivatives with substantial thermal lability. Experimental determinations indicate a melting point range of 219-220°C with concurrent decomposition [1]. This temperature range is consistent with the general thermal behavior observed for amino acid hydrochloride salts, where the compound does not exhibit a traditional melting point but rather undergoes endothermic decomposition.
The decomposition process follows patterns established for amino acid derivatives, involving multiple thermal events. Based on thermal analysis studies of related amino acid compounds, the decomposition likely proceeds through initial dehydration events followed by more complex molecular rearrangements [2]. The endothermic nature of this process suggests energy requirements between 72-151 kJ/mol, consistent with the breaking of intermolecular hydrogen bonds and subsequent molecular fragmentation [2].
Table 1: Thermal Decomposition Characteristics
Property | Value | Reference |
---|---|---|
Melting Point Range (°C) | 219-220 | [1] |
Decomposition Temperature (°C) | 240-245 (literature estimate) | [3] |
Thermal Behavior | Decomposes upon melting | Inferred from [2] [4] |
Crystalline Form | Crystalline powder | [5] [1] |
Thermal Stability Assessment | Thermally labile above 200°C | Inferred from amino acid thermal studies |
Phase Transition Type | Endothermic decomposition | Based on [2] |
The compound demonstrates limited thermal stability above 200°C, consistent with the general thermal lability of amino acid derivatives. The hydrochloride salt form may exhibit enhanced thermal stability compared to the free base due to stronger ionic interactions, though specific comparative data are not available in the current literature.
The hygroscopic properties of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride are influenced by the presence of multiple hydrogen bonding sites and the ionic nature of the hydrochloride salt. Hydrochloride salts of organic compounds typically demonstrate enhanced hygroscopic behavior compared to their corresponding free bases [6].
The compound contains several functional groups that promote moisture uptake: the protonated amino group, the carboxylic acid moiety, and the chloride counterion. These groups can form hydrogen bonds with atmospheric water molecules, facilitating water adsorption under ambient conditions [6]. The hygroscopic behavior is expected to follow typical patterns for amino acid hydrochloride salts, with moderate to high moisture sensitivity.
Table 2: Hygroscopic and Moisture Uptake Properties
Property | Value | Reference |
---|---|---|
Water Solubility (Free Base) | Slightly soluble | [3] |
Water Solubility (Hydrochloride) | Enhanced (salt form) | [3] |
Hygroscopic Behavior | Expected hygroscopic (HCl salt) | Inferred from [6] [7] |
Deliquescence Tendency | Moderate (typical for amino acid HCl) | Based on [6] [8] |
Moisture Sensitivity | Moisture sensitive | Based on [6] [9] |
The deliquescence behavior of the compound is expected to occur at relative humidity levels typical for organic hydrochloride salts, generally in the range of 60-80% relative humidity [7] [8]. This behavior necessitates appropriate storage conditions to maintain compound stability and prevent unwanted phase transitions.
The solubility characteristics of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride are fundamentally governed by the pH-dependent protonation states of its ionizable functional groups. The compound exhibits typical amphoteric behavior due to the presence of both carboxylic acid and amino functional groups [10] [11].
The free base form demonstrates limited water solubility, characterized as "slightly soluble" [3]. However, the hydrochloride salt form exhibits significantly enhanced aqueous solubility due to the formation of ionic interactions with water molecules and the disruption of intermolecular hydrogen bonding networks present in the crystalline free base.
pH-dependent solubility profiles for amino acid derivatives typically show minimum solubility at the isoelectric point, with enhanced solubility at both acidic and basic pH values [10] [12]. For this compound, maximum solubility is expected under acidic conditions where the amino group remains protonated while the carboxylic acid group is also protonated, and under basic conditions where the carboxylic acid is deprotonated while the amino group remains neutral.
Table 3: pH-Dependent Solubility Characteristics
pH Range | Predominant Form | Expected Solubility | Mechanism |
---|---|---|---|
< 2.0 | Fully protonated cation | High | Ionic solvation |
2.0-6.0 | Zwitterionic | Moderate | Dipolar interactions |
6.0-9.0 | Zwitterionic | Minimum at pI | Minimal net charge |
> 9.0 | Anionic | High | Ionic solvation |
The partition coefficient represents a critical parameter for understanding the compound's distribution behavior between aqueous and organic phases. Computational predictions indicate a LogP value of -1.4 for the compound [13], suggesting strong hydrophilic character and preferential partitioning into aqueous phases.
This negative LogP value is consistent with the presence of multiple polar functional groups: the carboxylic acid, amino group, and the rigid indene scaffold that restricts conformational flexibility. The hydrochloride salt form would exhibit even more pronounced hydrophilic behavior due to the ionic interactions with the chloride counterion.
Table 4: Partition Coefficient and Solvation Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
LogP (Predicted) | -1.4 | Computational | [13] |
Hydrophilic Character | Strong | Based on LogP | [13] |
Phase Preference | Aqueous | Based on LogP | [13] |
Lipophilicity | Low | Based on LogP | [13] |
The low partition coefficient indicates limited membrane permeability and suggests that the compound would have restricted bioavailability if used in biological systems. The hydrophilic nature also implies good compatibility with aqueous formulation systems and limited potential for bioaccumulation.
The acid-base behavior of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is governed by two primary ionizable groups: the carboxylic acid and the amino group. Computational predictions suggest an overall pKa value of 3.78±0.20 [14], though this likely represents the carboxylic acid dissociation constant.
Based on established patterns for amino acid derivatives, the compound is expected to exhibit two distinct pKa values [10] [12]. The carboxylic acid group typically demonstrates pKa values in the range of 2.0-3.8, while amino groups in similar molecular environments show pKa values between 9.0-10.3 [10] [12].
Potentiometric titration methodology for compounds of this type requires careful consideration of the amphoteric nature and potential for complex formation [15] [16]. The technique involves systematic pH adjustment while monitoring potential changes, with data analysis utilizing second-derivative methods to identify inflection points corresponding to discrete pKa values [15].
Table 5: Predicted Acid-Base Dissociation Constants
Functional Group | pKa Range | Predicted Value | Method | Reference |
---|---|---|---|---|
Carboxylic Acid | 2.0-3.8 | 3.78±0.20 | Computational | [14] |
Amino Group | 9.0-10.3 | ~9.5 (estimated) | Literature analogy | [10] [12] |
Overall System | Multi-step | Two-step process | Based on structure | [10] [12] |
The potentiometric determination would require consideration of the influence of the indene ring system on the electronic properties of both functional groups. The rigid bicyclic structure may modulate the pKa values compared to simple amino acids due to inductive and resonance effects.
The zwitterionic form of 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid represents the predominant species under physiological conditions, typically stable in the pH range between the two pKa values [10] [11]. This dipolar ionic form arises from simultaneous protonation of the amino group and deprotonation of the carboxylic acid group.
The stability of the zwitterionic form is enhanced by intramolecular interactions and the rigid indene scaffold that positions the functional groups in favorable orientations for internal charge stabilization [3]. The cis orientation of the amino and carboxylic acid groups, as indicated in the molecular structure, enables potential intramolecular hydrogen bonding that further stabilizes the zwitterionic configuration.
Table 6: Zwitterionic Form Characteristics
Property | Value | Mechanism | Reference |
---|---|---|---|
Isoelectric Point (pI) | 5.5-6.5 (estimated) | Average of pKa values | Estimated from [10] [12] |
Stability pH Range | 4.0-8.0 | Between pKa values | [10] [11] |
Predominant Form at pH 7 | Zwitterionic | Physiological conditions | [10] [11] |
Intramolecular Interactions | Present | H-bonding stabilization | [3] |
Net Charge at pI | Zero | Equal protonation/deprotonation | [10] [11] |
The formation and stabilization of the zwitterionic form has significant implications for the compound's physical properties, including melting point elevation, enhanced crystallinity, and modified solubility characteristics compared to non-zwitterionic analogues [11]. The internal salt character contributes to the relatively high melting point and the tendency toward decomposition rather than simple phase transitions.